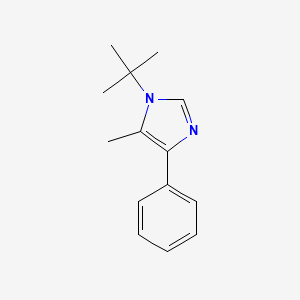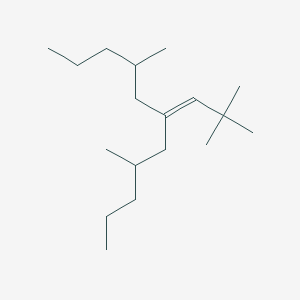
Undecane, 6-(2,2-dimethylpropylidene)-4,8-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecane, 6-(2,2-dimethylpropylidene)-4,8-dimethyl- is a hydrocarbon compound with the molecular formula C20H38 It is a member of the alkane family, characterized by its long carbon chain and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecane, 6-(2,2-dimethylpropylidene)-4,8-dimethyl- typically involves the alkylation of undecane with 2,2-dimethylpropylidene groups. This process can be carried out using Friedel-Crafts alkylation, where undecane reacts with 2,2-dimethylpropylidene chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically conducted under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
Undecane, 6-(2,2-dimethylpropylidene)-4,8-dimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of simpler hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Undecane, 6-(2,2-dimethylpropylidene)-4,8-dimethyl- has several applications in scientific research:
Chemistry: Used as a model compound for studying alkane reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of undecane, 6-(2,2-dimethylpropylidene)-4,8-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. Its hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function. Additionally, its structural features enable it to participate in various chemical reactions, influencing its biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
- Undecane, 2,6-dimethyl-
- Undecane, 2,2-dimethyl-
- Decane, 5,6-bis(2,2-dimethylpropylidene)-
Uniqueness
Undecane, 6-(2,2-dimethylpropylidene)-4,8-dimethyl- is unique due to its specific arrangement of methyl and 2,2-dimethylpropylidene groups. This unique structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
56671-76-2 |
|---|---|
Molecular Formula |
C18H36 |
Molecular Weight |
252.5 g/mol |
IUPAC Name |
6-(2,2-dimethylpropylidene)-4,8-dimethylundecane |
InChI |
InChI=1S/C18H36/c1-8-10-15(3)12-17(14-18(5,6)7)13-16(4)11-9-2/h14-16H,8-13H2,1-7H3 |
InChI Key |
CJEIQDIMJMFUHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(=CC(C)(C)C)CC(C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


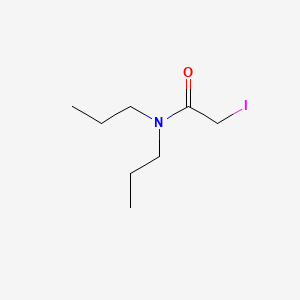
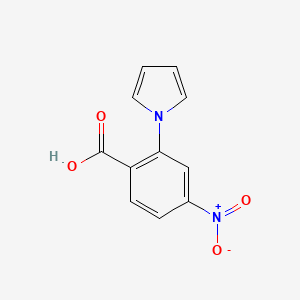
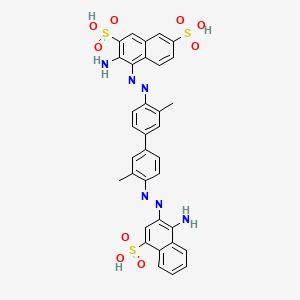
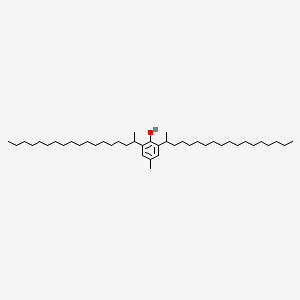
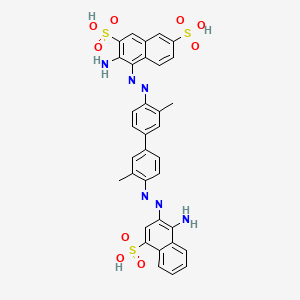

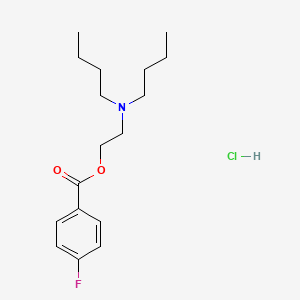
![[(Octylsuccinyl)bis(oxy)]bis[tributylstannane]](/img/structure/B13762260.png)

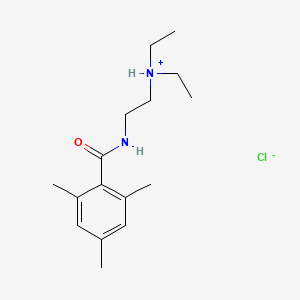
![2,3,5-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine 1-oxide](/img/structure/B13762287.png)
